4-Morpholinebutanenitrile
Overview
Description
4-Morpholinebutanenitrile is a chemical compound that is used for experimental and research purposes . It is also known as 4-morpholin-4-ylbutanenitrile and 4-(4-Morpholinyl)butanenitrile .
Synthesis Analysis
The synthesis of morpholines, which includes 4-Morpholinebutanenitrile, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent advances .Molecular Structure Analysis
The molecular structure of a compound like 4-Morpholinebutanenitrile can be studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of the compound .Chemical Reactions Analysis
The stoichiometry of chemical reactions may serve as the basis for quantitative chemical analysis methods . Titrations involve measuring the volume of a titrant solution required to completely react with a sample solution .Physical And Chemical Properties Analysis
Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of a substance to react to form new substances .Scientific Research Applications
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- Organometallic compounds have found wide applications in catalysis, including alkene metathesis reactions .
- Alkene metathesis reactions are gaining popularity in synthesizing unsaturated olefinic compounds as well as unsaturated polymeric counterparts .
- The mechanism is said to proceed via a 4-membered metalacyclobutane intermediate .
- The alkene metathesis has found important applications in organic synthesis as well as in the chemical industry .
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- Noble metal (e.g., Au and Ag) nanoclusters (NCs), which exhibit structural complexity and hierarchy comparable to those of natural proteins, have been increasingly pursued in artificial enzyme research .
- The protein-like structure of metal NCs not only ensures enzyme-mimic catalytic activity, including peroxidase-, catalase-, and superoxide dismutase-mimic activities, but also affords an unprecedented opportunity to correlate the catalytic performance with the cluster structure at the molecular or atomic levels .
- The surface ligands and metal–ligand interface of metal NCs are instrumental in influencing enzyme-mimic catalytic activities .
- Biomedical applications based on the enzyme-mimic catalysis of metal NCs include the theranostics of kidney injury, brain inflammation, and tumors .
-
- Organometallic compounds have found wide applications in catalysis, including alkene metathesis reactions .
- Alkene metathesis reactions are gaining popularity in synthesizing unsaturated olefinic compounds as well as unsaturated polymeric counterparts .
- The mechanism is said to proceed via a 4-membered metalacyclobutane intermediate .
- The alkene metathesis has found important applications in organic synthesis as well as in the chemical industry .
-
- Noble metal (e.g., Au and Ag) nanoclusters (NCs), which exhibit structural complexity and hierarchy comparable to those of natural proteins, have been increasingly pursued in artificial enzyme research .
- The protein-like structure of metal NCs not only ensures enzyme-mimic catalytic activity, including peroxidase-, catalase-, and superoxide dismutase-mimic activities, but also affords an unprecedented opportunity to correlate the catalytic performance with the cluster structure at the molecular or atomic levels .
- The surface ligands and metal–ligand interface of metal NCs are instrumental in influencing enzyme-mimic catalytic activities .
- Biomedical applications based on the enzyme-mimic catalysis of metal NCs include the theranostics of kidney injury, brain inflammation, and tumors .
Safety And Hazards
Safety data sheets provide information about the hazards of a chemical and the associated protective measures . For example, chemical hazards and toxic substances pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) .
properties
IUPAC Name |
4-morpholin-4-ylbutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-3-1-2-4-10-5-7-11-8-6-10/h1-2,4-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHBZJPTXSALLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303900 | |
Record name | 4-Morpholinebutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholinebutanenitrile | |
CAS RN |
5807-11-4 | |
Record name | 4-Morpholinebutanenitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163377 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Morpholinebutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-MORPHOLINEBUTYRONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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